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Enterocin SE-K4

Cat. No.: B1576719
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Initial Characterization of Enterocin (B1671362) SE-K4

The discovery of Enterocin SE-K4 stemmed from a search for novel bacteriocins from thermophilic lactic acid bacteria, which are adapted to higher temperature environments. tandfonline.com

The bacterium responsible for producing this compound is Enterococcus faecalis strain K-4. tandfonline.comnih.gov This strain was identified through a screening process aimed at isolating thermophilic enterococci that produced bacteriocins. tandfonline.com The identification of strain K-4 as E. faecalis was confirmed through a combination of morphological, physiological, and phylogenetic analyses, including 16S rDNA sequencing and DNA-DNA hybridization. tandfonline.comresearchgate.net The whole-genome sequence of the K-4 strain has since been completed. researchgate.net

The E. faecalis K-4 strain was isolated from a grass silage sample in Thailand. tandfonline.comnih.govresearchgate.net A significant characteristic of this strain is its thermophilic nature; it demonstrates optimal growth and maximal bacteriocin (B1578144) production at elevated temperatures between 43-45°C. tandfonline.comnih.govoup.com This ability to produce a bacteriocin at high temperatures is a notable feature, as it suggests adaptation to the conditions of a tropical climate and may offer advantages for industrial-scale production. tandfonline.com

Isolation of Producer Strain (Enterococcus faecalis K-4)

Positioning this compound within the Class IIa Bacteriocin Family

This compound is definitively classified as a Class IIa bacteriocin. tandfonline.comnih.govresearchgate.net This classification is based on several key characteristics identified during its initial purification and analysis. The N-terminal amino acid sequencing of the purified peptide revealed a strong sequence similarity to other members of the pediocin-like (Class IIa) family of bacteriocins. tandfonline.comoup.com

Current Research Landscape and Future Directions for this compound Investigation

The current research on this compound is multifaceted, focusing on its mechanism, potential applications, and genetic basis. As a class IIa bacteriocin, its mode of action is understood to involve interaction with a mannose phosphotransferase (Man-PTS) system on the surface of susceptible bacteria. nih.govmdpi.com This binding leads to the formation of pores in the cell membrane, disrupting cellular integrity and causing cell death. nih.govmdpi.com

A significant area of investigation is the potential application of this compound as a natural antimicrobial agent. Research has explored its effectiveness against pathogens relevant to the poultry industry, such as Clostridium perfringens, the causative agent of necrotic enteritis. mdpi.comresearchgate.netnih.gov While some studies have shown that synthetic this compound has inhibitory activity against a limited number of C. perfringens isolates, others highlight its activity against Clostridium beijerinckii. tandfonline.comnih.govmdpi.com This has led to further studies on using synthetic enterocins, including SE-K4, alone or in combination with others like Enterocin A, B, P, and L50, to identify synergistic effects that could enhance their antimicrobial efficacy. nih.govdntb.gov.uaunirioja.es

Genome mining and genetic characterization represent another key research avenue. The structural genes encoding this compound have been identified in various E. faecalis strains, sometimes alongside other bacteriocin genes. mdpi.comresearchgate.net This highlights the biodiversity of enterococci as producers of antimicrobial peptides and provides a basis for understanding the genetic regulation of bacteriocin production. mdpi.commdpi.com

Future research directions for this compound are aimed at overcoming its limitations and expanding its utility.

Broadening Antimicrobial Spectrum: While potent against certain pathogens like Listeria monocytogenes, its activity against others, such as C. perfringens, can be narrow. nih.govmdpi.com Future work will likely focus on combining this compound with other bacteriocins or antimicrobials to create more broadly effective formulations. nih.gov

Molecular Engineering: As a peptide, this compound is amenable to chemical synthesis and molecular engineering. mdpi.com This opens up the possibility of creating analogues with enhanced potency, improved stability, or a modified spectrum of activity to target specific pathogens, including antibiotic-resistant strains like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Efficacy Studies: Further investigations are needed to evaluate its performance in complex environments, such as food matrices and in vivo models, to validate its potential as a food preservative or a therapeutic alternative in veterinary medicine. researchgate.netunirioja.es

The ongoing exploration of this compound underscores its potential as a valuable tool in the search for novel antimicrobial strategies.

Compound Names Mentioned

Properties

bioactivity

Antibacterial

sequence

ATYYGNGVYCNKQKCWVDWSRARSEIIDRGVKAYVNGFTKVLG

Origin of Product

United States

Genomic and Genetic Basis of Enterocin Se K4 Production

Identification and Annotation of Biosynthetic Gene Clusters

The genes responsible for the production of enterocin (B1671362) SE-K4 are found within a biosynthetic gene cluster. These clusters have been identified in various Enterococcus strains, often through genome mining and analysis. Bioinformatic tools like antiSMASH and Bagel have been instrumental in predicting and identifying these clusters in enterococcal genomes. mdpi.comresearchgate.net The presence of these gene clusters is a key indicator of a strain's potential to produce this specific bacteriocin (B1578144). researchgate.netconicet.gov.arconicet.gov.ar

Structural Genes: bacA and bacB Encoding Precursor and Immunity Proteins

The core of the enterocin SE-K4 biosynthetic gene cluster consists of two primary structural genes, often designated as bacA and bacB or analogous genes. niph.go.jp

bacA (or a homologous gene) encodes the precursor peptide of this compound. This pre-peptide undergoes post-translational modifications to become the active bacteriocin. niph.go.jpasm.org The precursor contains an N-terminal leader peptide that is cleaved off during secretion to yield the mature, active this compound. asm.orgencyclopedia.pub

bacB (or a homologous gene) is located immediately downstream of the structural gene and encodes the immunity protein. niph.go.jpasm.org This protein is crucial for protecting the producer cell from the antimicrobial action of the this compound it synthesizes. asm.orgoup.com The co-expression of the bacteriocin and its immunity protein is a common and essential feature for the survival of the producing organism. asm.org

The primary structure of the mature BacA protein shows homology with other class IIa bacteriocins like bacteriocin 31 and enterocin P. niph.go.jp

Associated Genetic Determinants: Plasmid-Encoded Elements (e.g., pEK4S)

The production of and immunity to this compound are frequently linked to plasmids. oup.comdaneshyari.com In the case of Enterococcus faecalis K-4, the strain in which this compound was first characterized, these genetic determinants are carried on a plasmid designated pEK4S , which is approximately 60 kb in size. oup.comnih.govresearchgate.net Plasmid-curing experiments have definitively shown that pEK4S is essential for both the synthesis of this compound and the immunity of the host strain. nih.govresearchgate.net

The presence of these genes on a mobile genetic element like a plasmid facilitates their transfer to other bacteria, contributing to the dissemination of bacteriocin production capabilities within enterococcal populations. daneshyari.com It has been observed that an increase in the copy number of the pEK4S plasmid can lead to a higher production of this compound. nih.govkyushu-u.ac.jp

Operon-like Organization of the Biosynthetic Cluster

The biosynthetic gene cluster for this compound is typically organized in an operon-like structure. conicet.gov.ar This organization means that the structural gene for the bacteriocin precursor and the gene for the immunity protein are located consecutively and are likely co-transcribed. conicet.gov.arasm.org This ensures the coordinated expression of both the toxin and its antidote. In some identified clusters, putative promoter sequences are found upstream of the bacteriocin gene, and rho-independent terminators are predicted downstream of the immunity protein gene, further supporting the operon model. conicet.gov.arnih.gov

Transcriptional Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is regulated at the transcriptional level. This regulation is influenced by specific genetic elements within the biosynthetic cluster and by environmental cues.

Analysis of Promoter Sequences and Regulatory Elements

The transcriptional control of the this compound gene cluster is managed by promoter sequences located upstream of the structural genes. Analysis of these regions in various enterococcal strains has identified putative -10 and -35 promoter sequences. conicet.gov.ar Ribosome binding sites (RBS) have also been identified, which are crucial for the initiation of translation. conicet.gov.ar

While some class IIa bacteriocins are regulated by a three-component quorum-sensing system, this does not appear to be the case for all, including some enterocins like SE-K4. encyclopedia.pubnih.gov The regulation of this compound seems to be more directly linked to environmental stimuli rather than a complex cell-density-dependent signaling cascade. encyclopedia.pub

Environmental and Physiological Factors Influencing Gene Expression (e.g., Temperature, pH)

The expression of the this compound genes, and consequently its production, is significantly influenced by environmental and physiological conditions such as temperature and pH.

Temperature: The production of this compound by E. faecalis K-4 is notably temperature-dependent. The maximal amount of this bacteriocin is produced at higher growth temperatures, specifically between 43-45°C. tandfonline.com This suggests that temperature acts as a key signal for upregulating the transcription of the biosynthetic genes. It has been shown that different enterocins can be produced at different temperature ranges, indicating a sophisticated temperature-based regulatory network. nih.gov

pH: The stability and activity of the purified this compound are also affected by pH. While it retains some activity over a broad pH range (3.0 to 11.0), its stability is not uniform across this spectrum. tandfonline.com The optimal pH for the stability of purified this compound is around 6.0. researchgate.nettandfonline.com This suggests that the external pH environment can influence the effectiveness of the produced bacteriocin, and the producing organism may modulate its production in response to ambient pH.

Comparative Transcriptomics of Enterocinogenic Strains

Transcriptional analysis provides insights into the expression levels of bacteriocin genes under specific conditions. In a study of Enterococcus faecium CRL1879, which harbors multiple enterocin gene clusters, quantitative real-time PCR (qRT-PCR) was used to measure the transcripts of all identified bacteriocin genes. conicet.gov.ar

Table 1: Transcriptional Analysis of Bacteriocin Genes in E. faecium CRL 1879

Gene Transcript Detected Relative Expression Level (copies/µl)
entP Yes 2.4 x 10⁷
entXα Yes 1.6 x 10⁶
entXβ Yes 2.7 x 10⁶
entA Yes 2.4 x 10⁵
entSE-K4 Yes Detected, but lower than entP and entX
entB Yes Detected, but lower than entP and entX
entCRL1879αβ Yes Detected, but lower than entP and entX

Data sourced from a transcriptional analysis of E. faecium CRL 1879. conicet.gov.ar

Phylogenetic Analysis of this compound Genes

Phylogenetic analyses place the this compound gene firmly within the class IIa bacteriocins. mdpi.com In a study of bacteriocin genes from wild marine animal-associated enterococci, a phylogenetic tree constructed from the amino acid sequences of various bacteriocins showed that this compound clusters with other well-known class IIa bacteriocins. mdpi.com This group includes mundticin (B1577348) AT06, enterocin P, bacteriocin T8, and bacteriocin 31. mdpi.com This clustering highlights their shared evolutionary ancestry and structural similarities. mdpi.com

Sequence Homology with Other Class IIa Bacteriocins (e.g., Bacteriocin 31, T8/43)

This compound exhibits significant sequence homology with other members of the class IIa bacteriocin family, also known as pediocin-like bacteriocins. researchgate.netnih.govasm.org The N-terminal amino acid sequence of this compound shows a high degree of similarity to this group. researchgate.nettandfonline.com

Specifically, it shares a high degree of homology with bacteriocin 31 and bacteriocin T8 (also known as hiracin JM79). researchgate.netmdpi.com This group of bacteriocins, which also includes bacteriocin RC714, is characterized by a conserved N-terminal region containing the consensus sequence YGNGV(X)C. asm.orgmdpi.com This conserved domain is crucial for their antimicrobial activity, particularly against Listeria monocytogenes. asm.org The alignment of this compound with these related bacteriocins reveals conserved amino acid residues that define this specific subgroup. tandfonline.commdpi.com

Table 2: Homology of this compound with Other Class IIa Bacteriocins

Bacteriocin Class/Subgroup Homology Notes
This compound Class IIa Belongs to the pediocin-like family of bacteriocins. researchgate.netasm.org
Bacteriocin 31 Class IIa High degree of homology with this compound. researchgate.netmdpi.com
Bacteriocin T8/43 Class IIa High degree of homology with this compound. researchgate.net
Bacteriocin RC714 Class IIa Grouped with this compound based on sequence similarity. mdpi.com

Evolutionary Trajectories of this compound-like Genes

The evolutionary path of this compound genes appears to involve instances of modification and dissemination across different enterococcal species. Genomic studies have unearthed "this compound-like" genes in strains other than the original producer, E. faecalis K-4. conicet.gov.arnih.gov

For example, the E. faecium strain CRL1879 possesses a putative bacteriocin gene that shows 77% identity to the original this compound. conicet.gov.ar A notable difference is a six-amino-acid deletion at the C-terminal domain of the peptide. conicet.gov.ar Despite this modification, this particular nucleotide sequence is reportedly well-conserved and widely distributed among other E. faecium genomes. conicet.gov.ar

Similarly, the genome of E. faecalis CECT7121 contains a putative bacteriocin gene highly identical to this compound, but with a five-amino-acid deletion at its C-terminal end. nih.gov These findings suggest an evolutionary trajectory where the core structure of the this compound gene is maintained but is subject to modifications, such as C-terminal deletions. The wide distribution of these slightly varied forms across different strains and species of Enterococcus points to horizontal gene transfer as a key mechanism in its evolutionary history. conicet.gov.ar

Biosynthesis and Post Translational Processing of Enterocin Se K4

Ribosomal Synthesis and Prepeptide Formation

Like all bacteriocins, the synthesis of Enterocin (B1671362) SE-K4 originates from the ribosome. mdpi.commedrxiv.org It is initially produced as a biologically inactive precursor peptide, often referred to as a prepeptide. mdpi.comencyclopedia.pub This prepeptide consists of two main parts: an N-terminal leader peptide and the C-terminal propeptide, which will become the mature bacteriocin (B1578144). The leader sequence serves to keep the peptide inactive within the producer cell and acts as a signal for secretion. encyclopedia.pubfrontiersin.org

A defining characteristic of Enterocin SE-K4's biosynthesis is its leader peptide. While the majority of class IIa bacteriocins possess a conserved double-glycine-type leader, this compound lacks this motif. mdpi.comencyclopedia.pub Instead, it features a hydrophobic N-terminal Sec-dependent leader sequence. mdpi.comencyclopedia.pubmdpi.com This distinction dictates a different pathway for its processing and export from the cell. The mature this compound peptide consists of 43 amino acids and has a molecular mass of approximately 5356.2 Da. nih.govtandfonline.comoup.com The genetic determinants for the production of this compound are encoded on the pEK4S plasmid (around 60 kb) carried by E. faecalis K-4. nih.gov

Leader Peptide Cleavage and Maturation Mechanisms

The maturation of this compound from its inactive prepeptide form involves the proteolytic removal of the N-terminal leader sequence. mdpi.com Unlike bacteriocins with double-glycine leaders, which are typically processed by a dedicated ABC transporter protein with a built-in peptidase domain, the cleavage of the Sec-dependent leader of this compound occurs via a different mechanism. encyclopedia.pubfrontiersin.org

During its translocation across the cytoplasmic membrane, the leader peptide is recognized and cleaved by a general signal peptidase of the host's secretion machinery. mdpi.comencyclopedia.pub Research on other Sec-dependent bacteriocins suggests that the recognition site for the signal peptidase is often a conserved motif. asm.org For this compound and the related bacteriocin 31, the cleavage site has been identified as a V-E-A sequence, which allows for the release of the mature, active bacteriocin outside the cell. asm.org

Export Mechanisms: Sec-Dependent Translocation System

The export of this compound from the cytoplasm is mediated by the general secretory (Sec) pathway, a ubiquitous protein translocation system in bacteria. mdpi.comnih.gov The hydrophobic Sec-dependent leader peptide acts as a signal, directing the prebacteriocin to the Sec translocase complex embedded in the cytoplasmic membrane. encyclopedia.pubmdpi.com This reliance on the general Sec pathway is a key feature that distinguishes this compound and a small subgroup of other class IIa bacteriocins, such as enterocin P and bacteriocin 31, from the majority that use dedicated ABC transporter systems. mdpi.comencyclopedia.pubnih.gov The genetic organization for these Sec-dependent bacteriocins typically consists of an operon containing the structural gene for the bacteriocin and its specific immunity gene. nih.gov

The two primary export systems for class IIa bacteriocins exhibit fundamental differences in their mechanism of action, recognition signals, and protein machinery.

FeatureSec-Dependent System (e.g., this compound)Dedicated ABC-Transporter System
Export Machinery General Secretory (Sec) pathway components. mdpi.comDedicated ABC (ATP-binding cassette) transporter and an accessory protein. mdpi.comencyclopedia.pubfrontiersin.org
Recognition Signal Hydrophobic N-terminal Sec-type leader peptide. mdpi.commdpi.comN-terminal leader peptide with a conserved double-glycine (GG) motif. mdpi.com
Leader Cleavage Performed by a general signal peptidase during translocation. encyclopedia.pubmdpi.comThe N-terminal domain of the ABC transporter itself possesses proteolytic activity. encyclopedia.pubfrontiersin.org
Energy Source General cellular energy sources for the Sec system.ATP hydrolysis by the C-terminal ATP-binding domain of the transporter. asm.org
Specificity Utilizes a general, multi-purpose cellular pathway. mdpi.comA highly specific system dedicated to the bacteriocin's export. encyclopedia.pub

Optimization Strategies for Enhanced Biosynthesis in Research Settings

Increasing the production yield of this compound is a key objective for its potential applications. Research efforts have focused on optimizing fermentation parameters and applying genetic engineering techniques to the producer strain.

The production of this compound is highly influenced by environmental factors, particularly temperature. asm.org The producer organism, E. faecalis K-4, is thermophilic, and studies have shown that the maximal production of the bacteriocin occurs at elevated temperatures between 43°C and 45°C. nih.govtandfonline.comresearchgate.net The highest bacteriocin activity is typically observed during the exponential phase of bacterial growth. tandfonline.com The stability of this compound over a range of pH values further underscores the importance of optimizing fermentation media and conditions to maximize yield. tandfonline.com Beyond traditional fermentation, chemical synthesis, specifically microwave-assisted solid-phase peptide synthesis, has been successfully employed to produce this compound, offering an alternative route for obtaining the pure peptide for research. mdpi.comresearchgate.net

Genetic manipulation of the producer strain offers a powerful strategy for enhancing bacteriocin biosynthesis. mdpi.comdntb.gov.ua For this compound, the genes responsible for its production and the producer's self-immunity are located on the pEK4S plasmid. nih.gov A significant breakthrough was the isolation of a derivative strain, designated M6, following plasmid-curing experiments. nih.gov This M6 strain was found to harbor the pEK4S plasmid at a higher copy number than the parent strain. nih.gov Consequently, strain M6 produced a significantly higher amount of this compound, demonstrating that increasing the gene dosage via plasmid copy number amplification is a viable and effective strategy for boosting production yields. nih.gov Furthermore, heterologous expression in safe, food-grade hosts like Lactococcus lactis has proven effective for other Sec-dependent bacteriocins and represents a promising avenue for the large-scale production of this compound. asm.org

Structural Characterization and Structure Activity Relationship Studies

Primary Structure Elucidation: Amino Acid Sequence and Peptide Length

Enterocin (B1671362) SE-K4 is a peptide composed of 43 amino acid residues. nih.gov Its primary structure, the linear sequence of amino acids, has been determined through a combination of automated Edman degradation and DNA sequencing of the encoding gene. tandfonline.comnih.gov The N-terminal amino acid sequencing has revealed significant similarities to other class IIa bacteriocins. tandfonline.comnih.govresearchgate.net

The amino acid sequence of mature Enterocin SE-K4 is as follows: ATR SYG NGV YCN NSK CWV NWG EAK ENI AGI VIS GWA SGL AGM GH ulaval.ca

PropertyValue
Peptide Length 43 amino acids
Amino Acid Sequence ATRSYGNGVYCNNSKCWVNWGEAKENIAGIVISGWASGLAGMGH

Molecular Mass Determination

The molecular mass of this compound has been precisely determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). tandfonline.comnih.govjst.go.jp The experimentally determined molecular mass is approximately 5356.2 Da. tandfonline.comnih.govjst.go.jptandfonline.com This value is consistent with the mass calculated from its amino acid composition and aligns with results from SDS-PAGE analysis, which estimated the molecular mass to be around 5 kDa. tandfonline.comnih.govresearchgate.net

MethodDetermined Molecular Mass
MALDI-TOF-MS 5356.2 Da
SDS-PAGE (approximate) 5 kDa

Secondary and Tertiary Structure Predictions and Experimental Analysis

The three-dimensional conformation of this compound is critical for its biological activity. Like other class IIa bacteriocins, it is believed to be largely unstructured in aqueous solutions but adopts a more defined structure upon interaction with target cell membranes. nih.gov This structure is characterized by distinct domains that play specific roles in its antimicrobial action.

A hallmark of class IIa bacteriocins, including this compound, is the presence of a highly conserved "YGNGV" motif near the N-terminus. nih.govasm.orgmdpi.com This motif is part of a hydrophilic and positively charged N-terminal region that is crucial for the initial interaction with the target cell. asm.org The consensus sequence in this region is often represented as YGNGV(X)C(X)₄C(X)V(X)₄A, where X can be any amino acid. asm.org This conserved domain is essential for the recognition of and binding to specific receptors on the surface of susceptible bacteria. ulaval.camdpi.com

The structure of this compound is stabilized by an intramolecular disulfide bond. This covalent linkage is formed between two cysteine residues located at positions 11 and 16 (C11 and C16) within the N-terminal domain. researchgate.netresearchgate.net This disulfide bridge is a conserved feature among class IIa bacteriocins and is vital for maintaining the structural integrity and stability of the N-terminal region, which is essential for its antimicrobial function. asm.orgresearchgate.net

The interaction of this compound with the cell membrane of target bacteria is a critical step in its mode of action. This interaction is mediated by the peptide's hydrophobic and aromatic amino acid residues. tandfonline.comnih.gov Class IIa bacteriocins generally possess a more variable and hydrophobic or amphiphilic C-terminal region. asm.org This region is responsible for inserting into the hydrophobic core of the target cell membrane, leading to pore formation and subsequent cell death. nih.gov

Aromatic residues, such as tryptophan (Trp) and tyrosine (Tyr), are often found at the interface between the aqueous environment and the lipid bilayer, playing a role in anchoring the peptide to the membrane. nih.govdiva-portal.org The distribution of hydrophobic and cationic residues creates an amphipathic structure that facilitates membrane perturbation. dntb.gov.uanih.gov

Disulfide Bond Formation (e.g., C11/C16)

Mutagenesis Studies for Structure-Activity Relationship Elucidation

While specific mutagenesis studies focusing exclusively on this compound are not extensively detailed in the provided search results, research on related class IIa bacteriocins provides valuable insights into its structure-activity relationships. Studies on bacteriocins like curvacin A have shown that mutations in the conserved N-terminal region, including the YGNGV motif and the disulfide bridge, often lead to a significant loss of antimicrobial activity. nih.gov

Investigating the Impact of Key Residue Modifications

Direct experimental studies involving the targeted modification of specific amino acid residues in this compound and the subsequent analysis of its antimicrobial activity are not extensively detailed in the available literature. However, research on a chemically synthesized version of this compound provides some insights into its structure-activity relationship.

In a study comparing the antimicrobial activity of several synthetic enterocins, this compound was produced using microwave-assisted solid-phase peptide synthesis. mdpi.comdntb.gov.ua Notably, the disulfide bonds, which are characteristic of class IIa bacteriocins and crucial for their structural stability, were not pre-formed during this synthesis. mdpi.com The linear synthetic peptide was used directly in antimicrobial assays, relying on the in-situ formation of the disulfide bond. mdpi.com This suggests that the native conformation and activity of this compound can be achieved without a specific enzymatic process for disulfide bond formation, as the process can occur spontaneously under assay conditions.

The study tested the synthetic enterocins against a collection of twenty Clostridium perfringens isolates. The results indicated that synthetic this compound had a narrower spectrum of activity compared to other tested enterocins like Enterocin A, Enterocin B, and Enterocin L50. mdpi.com While the other enterocins inhibited the entire collection of C. perfringens, this compound was effective against only five of the twenty isolates. mdpi.com

Table 1: Antimicrobial Activity of Synthetic this compound against Clostridium perfringens

Indicator StrainActivity of Synthetic this compound (200 µg/mL)
C. perfringens (15 out of 20 isolates)No inhibitory activity
C. perfringens (5 out of 20 isolates)Inhibitory activity observed

Data sourced from a study on synthetic enterocins. mdpi.com

Analysis of Terminal Domains in Biological Activity

The biological activity of class IIa bacteriocins is generally attributed to the distinct functions of their N-terminal and C-terminal domains. While specific mutational analysis of this compound's domains is not widely published, their roles can be inferred from its classification and comparative genomic analyses.

N-Terminal Domain:

The N-terminal region of this compound is characterized by the conserved YGNGV sequence, which is a hallmark of class IIa bacteriocins. mdpi.comoup.com This domain is hydrophilic and cationic. oup.com For pediocin-like bacteriocins, this N-terminal region is crucial for binding to the mannose phosphotransferase system (Man-PTS) receptor on the surface of target bacteria. mdpi.com The interaction between the bacteriocin's N-terminal domain and the receptor is a critical first step in its mode of action, leading to pore formation in the cell membrane. mdpi.com The N-terminal amino acid sequence of this compound has been determined for the first 43 residues and shows significant similarity to other class IIa bacteriocins. tandfonline.com

C-Terminal Domain:

Genomic studies of other Enterococcus faecalis strains have identified gene clusters for a putative bacteriocin (B1578144) with a high degree of sequence identity to this compound. nih.govasm.org Interestingly, one such study on E. faecalis strain CECT7121 revealed a putative this compound variant with a five-amino-acid deletion in the C-terminal domain. nih.govasm.org This natural variation suggests that the C-terminal domain may tolerate some modifications, although the functional consequences of this specific deletion on the bacteriocin's activity spectrum or potency were not determined. nih.govasm.org

Mechanistic Investigations of Enterocin Se K4 Antimicrobial Activity

Spectrum of Antimicrobial Activity in vitro

Specificity Towards Gram-Positive Bacteria

Enterocin (B1671362) SE-K4 exhibits a targeted inhibitory effect primarily against Gram-positive bacteria. tandfonline.commdpi.com This specificity is a characteristic feature of class IIa bacteriocins, a group to which Enterocin SE-K4 belongs. nih.govoup.comjst.go.jp Its activity is attributed to its ability to interact with specific components of the Gram-positive cell envelope.

Activity Against Key Target Microorganisms

The antimicrobial efficacy of this compound has been documented against several significant Gram-positive pathogens and spoilage organisms. nih.govoup.comjst.go.jp

Listeria monocytogenes : this compound is active against Listeria monocytogenes, a foodborne pathogen of major concern. mdpi.comnih.govoup.comjst.go.jpmdpi.com In one study, synthetic this compound demonstrated activity against L. monocytogenes ATCC 19111. mdpi.com

Clostridium perfringens : While some studies report activity against Clostridium species, the effectiveness against C. perfringens can be strain-dependent. mdpi.com One investigation found that synthetic this compound inhibited only five out of twenty C. perfringens isolates. mdpi.com However, it has shown activity against Clostridium beijerinckii. nih.govoup.comjst.go.jp

Bacillus subtilis : this compound has been shown to be active against Bacillus subtilis. mdpi.comnih.govoup.comjst.go.jp Interestingly, one study noted that the sensitivity of B. subtilis to this bacteriocin (B1578144) was temperature-dependent, with inhibition observed at 40°C but not at 37°C. tandfonline.com

Enterococcus faecium and Enterococcus faecalis : this compound displays inhibitory activity against other enterococcal species, including E. faecium and E. faecalis. mdpi.comnih.govoup.comjst.go.jp

Table 1: Antimicrobial Spectrum of this compound Against Key Gram-Positive Bacteria

Target Microorganism Activity References
Listeria monocytogenes Active mdpi.comnih.govoup.comjst.go.jpmdpi.com
Clostridium perfringens Strain-dependent mdpi.com
Clostridium beijerinckii Active nih.govoup.comjst.go.jp
Bacillus subtilis Active (temperature-dependent) tandfonline.commdpi.comnih.govoup.comjst.go.jp
Enterococcus faecium Active mdpi.comnih.govoup.comjst.go.jp
Enterococcus faecalis Active mdpi.comnih.govoup.comjst.go.jp

Assessment of Activity Against Enterococcus Species

This compound demonstrates a significant level of activity against various strains of Enterococcus faecium and Enterococcus faecalis. mdpi.comnih.govoup.comjst.go.jp This inhibitory action against closely related species is a common trait among bacteriocins, as they are produced to gain a competitive advantage in their ecological niche. mdpi.com The presence of genes encoding for this compound has been identified in some E. faecalis strains. mdpi.comsemanticscholar.org

Limitations in Activity Against Gram-Negative Bacteria

A notable limitation of this compound is its general lack of activity against Gram-negative bacteria. tandfonline.com This is a common characteristic of many bacteriocins produced by Gram-positive bacteria. mdpi.com The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing the bacteriocin from reaching its target site on the cytoplasmic membrane.

Cellular and Molecular Mechanism of Action

Interaction with Target Bacterial Membranes

This compound, as a class IIa bacteriocin, exerts its antimicrobial effect by interacting with and disrupting the cytoplasmic membrane of susceptible bacteria. nih.gov This interaction is often receptor-mediated. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS), a component of the bacterial cell membrane, serves as a specific receptor. nih.gov The binding of the bacteriocin to the Man-PTS leads to the formation of pores in the membrane. nih.gov This pore formation disrupts the membrane's integrity, leading to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death. The N-terminal sequence of this compound shows significant similarity to other class IIa bacteriocins, which are known to interact with the Man-PTS. tandfonline.com

Pore Formation Hypothesis and Experimental Validation

This compound is categorized as a class IIa bacteriocin, also known as a pediocin-like bacteriocin. mdpi.comresearchgate.net The primary antimicrobial mechanism for this class of bacteriocins is the formation of pores in the cytoplasmic membrane of susceptible Gram-positive bacteria. mdpi.comfrontiersin.orgnih.gov This process begins with the insertion of the bacteriocin peptide into the target cell's membrane. frontiersin.org Following insertion, the bacteriocin molecules are thought to aggregate, forming a pore that disrupts the membrane's integrity. frontiersin.org This disruption leads to the depolarization of the membrane potential and the leakage of essential low molecular weight cytosolic components, such as ions and ATP, from the cell. frontiersin.org The ultimate consequence of this uncontrolled efflux and membrane destabilization is the cessation of essential cellular processes and cell death. frontiersin.org

This compound, like other class IIa bacteriocins, contains a conserved N-terminal sequence, YGNGV, and a disulfide bond, which are characteristic features of this class and are crucial for its pore-forming activity. mdpi.comresearchgate.net Experimental validation for this hypothesis comes from studies on various class IIa bacteriocins which demonstrate their ability to permeabilize the cell membrane of target organisms like Listeria monocytogenes and Clostridium perfringens. mdpi.comresearchgate.net While direct experimental validation specifically detailing the pore dimensions and kinetics for this compound is limited in the provided literature, its classification and structural similarity to well-studied pediocins strongly support this mechanism of action. mdpi.comresearchgate.netasm.org

Role of the Mannose Phosphotransferase (Man-PTS) System as a Receptor

The antimicrobial action of class IIa bacteriocins, including this compound, is highly specific and dependent on a receptor-mediated interaction. mdpi.comresearchgate.net The recognized receptor for this bacteriocin class is the mannose phosphotransferase system (Man-PTS). mdpi.comresearchgate.netnih.gov The Man-PTS is a multi-component protein complex present in the membrane of susceptible bacteria, responsible for the transport and phosphorylation of mannose and related sugars. researchgate.netnih.gov

Research has identified the membrane-spanning subunits IIC and IID of the Man-PTS as the specific docking sites for class IIa bacteriocins. mdpi.comnih.govresearchgate.net The interaction between the bacteriocin and the IIC/IID components is a critical prerequisite for pore formation. nih.gov The phosphotransfer subunits IIA and IIB, which are located in the cytoplasm, are not required for this interaction. nih.gov The binding of this compound to the Man-PTS complex initiates the conformational changes necessary for the peptide to insert into the membrane and exert its killing activity. mdpi.comresearchgate.net The specificity of this interaction explains the antimicrobial spectrum of this compound, as bacteria lacking the appropriate Man-PTS receptor or having mutations in the IIC/IID subunits exhibit resistance. nih.gov The absence of the Man-PTS system in eukaryotic cells makes it an attractive target for antimicrobial development. nih.gov

Synergistic Interactions with Other Antimicrobial Agents and Bacteriocins

The efficacy of bacteriocins like this compound can be significantly enhanced when used in combination with other antimicrobial agents, particularly other bacteriocins. researchgate.netnih.govbham.ac.uk This phenomenon, known as synergy, occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects. researchgate.net Research has explored combining enterocins from different classes to leverage their distinct mechanisms of action, resulting in improved inhibition of pathogenic bacteria. researchgate.netnih.govresearchgate.net

In vitro Studies on Combined Antimicrobial Effects

Several in vitro studies have investigated the combined effects of synthetic enterocins against various pathogens, notably Clostridium perfringens, a major threat in the poultry industry. researchgate.netnih.govunirioja.es These studies often use the Fractional Inhibitory Concentration (FIC) index to quantify the nature of the interaction, where a value of ≤ 0.5 typically indicates synergy. researchgate.netresearchgate.net

In one such study, combinations of class IIa enterocins (Enterocin A, P, and SEK4), a class IIb enterocin (Enterocin B), and a class IId leaderless bacteriocin (Enterocin L50) were tested. researchgate.netnih.gov While this compound alone showed relatively high Minimum Inhibitory Concentrations (MICs) against many C. perfringens isolates, its combination with other enterocins was part of a broader investigation showing that all tested combinations resulted in either synergy or partial synergy. researchgate.netnih.gov For example, combinations of Enterocin A and Enterocin P with the peptides of Enterocin L50 (L50A and L50B) demonstrated clear synergistic effects against C. perfringens. researchgate.net

Table 1: In Vitro Antimicrobial Activity and Synergy of Enterocin Combinations against C. perfringens

Enterocin Combination Target Organism Observed Interaction FIC Index
EntA + L50A C. perfringens MLG3111 Synergy < 0.5
EntA + L50B C. perfringens MLG3111 Synergy < 0.5
EntP + L50A C. perfringens MLG3111 Synergy < 0.5
EntP + L50B C. perfringens MLG3111 Synergy < 0.5

Data synthesized from a study where various enterocin combinations were tested, showing synergistic or partially synergistic effects. researchgate.netresearchgate.net While specific FIC values for this compound combinations were not detailed, the study confirmed all tested combinations, selected based on different mechanisms, showed synergy or partial synergy. researchgate.net

Mechanistic Basis of Synergy

The mechanistic foundation for the synergy observed between this compound and other bacteriocins lies in their different modes of action. researchgate.netnih.gov this compound, as a class IIa bacteriocin, has a receptor-dependent mechanism; it must first bind to the Man-PTS on the target cell surface to initiate pore formation. mdpi.comnih.gov

This contrasts with other classes of bacteriocins, such as the class IId leaderless bacteriocin Enterocin L50 (composed of peptides L50A and L50B). mdpi.comresearchgate.net Enterocin L50 is believed to act via a receptor-independent mechanism, directly targeting and disrupting the bacterial membrane without the need for a specific docking protein. mdpi.comresearchgate.net

Mechanisms of Resistance to Enterocin Se K4

Characterization of Bacteriocin-Resistant Bacterial Mutants

The development of resistance to bacteriocins is a critical concern for their use as biopreservatives. dntb.gov.uamicrobiologyresearch.org Researchers isolate and study bacteriocin-resistant mutants to understand the underlying mechanisms of resistance. These mutants are typically generated by exposing a sensitive bacterial population to sub-lethal concentrations of the bacteriocin (B1578144) and selecting for colonies that survive and proliferate.

Studies on mutants resistant to class IIa bacteriocins, such as mundticin (B1577348) KS which is structurally similar to Enterocin (B1671362) SE-K4, have revealed key characteristics. microbiologyresearch.orgnih.gov These resistant mutants often exhibit cross-resistance or altered sensitivity to other antimicrobial agents, including other classes of bacteriocins like nisin (a class I bacteriocin) and antibiotics such as kanamycin. microbiologyresearch.org Characterization involves determining the physiological traits of these mutants, which can include changes in cell membrane composition and structure. dntb.gov.uamicrobiologyresearch.org These alterations are believed to be a primary defense against membrane-targeting bacteriocins. dntb.gov.uanih.gov

Genetic Adaptations Conferring Resistance

Resistance to Enterocin SE-K4 is frequently linked to specific genetic changes that either alter the bacteriocin's target or regulate its expression.

This compound, like other class IIa bacteriocins, utilizes the mannose phosphotransferase (Man-PTS) system as its receptor on the target cell membrane. nih.govresearchgate.netunit.no This system is a crucial component for bacteriocin binding and subsequent pore formation. unit.noresearchgate.net The Man-PTS system is composed of four subunits: IIA, IIB, IIC, and IID. nih.govresearchgate.net The membrane-spanning subunits IIC and IID are directly involved in the interaction with the bacteriocin. researchgate.netunit.no

Mutations in the genes encoding the Man-PTS system, particularly the IIC and IID subunits, are a primary mechanism of resistance. unit.noresearchgate.net These mutations can alter the structure of the receptor, preventing the bacteriocin from docking effectively. unit.no This failure to bind means the bacteriocin cannot form pores in the membrane, rendering the cell resistant to its lytic action. nih.govunit.no It has been demonstrated that sequence and structural differences in the Man-PTS receptor are the main determinants of sensitivity levels between different bacterial species. unit.no Specifically, an extracellular loop in the IIC protein is recognized by class IIa bacteriocins. unit.no

ComponentLocationRole in Bacteriocin Susceptibility
Man-PTS IIC Cell MembraneEssential for bacteriocin recognition and binding; contains extracellular loops that act as specific docking sites. researchgate.netunit.no
Man-PTS IID Cell MembraneWorks in conjunction with IIC to form the receptor complex for the bacteriocin. researchgate.netunit.no
Man-PTS IIA/IIB CytoplasmInvolved in phosphotransfer but not directly required for the initial bacteriocin interaction. nih.govresearchgate.net

This table provides an interactive overview of the Mannose Phosphotransferase (Man-PTS) system components and their roles in bacteriocin susceptibility.

Beyond direct mutations in the receptor, resistance can also be achieved by modulating the expression of the genes that encode the Man-PTS system. nih.govunit.no Studies on Listeria monocytogenes have shown that induced resistance to class IIa bacteriocins is often linked to the downregulation of Man-PTS gene expression. unit.no This reduces the number of receptor sites on the cell surface, thereby decreasing the probability of a successful bacteriocin-cell interaction. unit.nonih.gov

Conversely, in some cases, resistance to pediocin-like bacteriocins has been associated with the overexpression of these genes, suggesting a more complex regulatory response that is not yet fully understood. nih.govresearchgate.net It is theorized that significant changes in the quantity of the receptor on the cell surface, whether a decrease or a substantial increase, can disrupt the stoichiometry required for efficient pore formation by the bacteriocin.

Mutations within the Mannose Phosphotransferase (ManPTS) System

Physiological Adaptations Leading to Resistance

In addition to genetic changes, bacteria can acquire resistance through physiological modifications, primarily by altering the composition of their cell envelope or by forming biofilms.

The cell envelope serves as the first line of defense against many antimicrobials, and changes in its composition can confer resistance by hindering the interaction between the bacteriocin and the cell membrane. nih.govunit.no Research on mutants resistant to the class IIa bacteriocin mundticin KS has provided significant insights into these adaptations. dntb.gov.uamicrobiologyresearch.org

Resistant mutants were found to have a significantly higher proportion of unsaturated fatty acids in their cell membranes compared to the wild-type strain. dntb.gov.uamicrobiologyresearch.org Furthermore, the phospholipid composition was notably different. dntb.gov.uamicrobiologyresearch.org Specifically, the amount of zwitterionic amino-containing phospholipids (B1166683) increased, while the levels of phosphatidylglycerol and cardiolipin (B10847521) decreased. dntb.gov.uamicrobiologyresearch.org These modifications alter the physical properties of the membrane, such as its fluidity and charge, which may interfere with the ability of this compound to insert and form pores. dntb.gov.uanih.gov

Membrane ComponentChange in Resistant MutantsPutative Effect on Resistance
Unsaturated Fatty Acids Significantly IncreasedIncreases membrane fluidity, potentially hindering stable pore formation. dntb.gov.uamicrobiologyresearch.org
Zwitterionic Phospholipids Significantly IncreasedAlters membrane surface charge and structure. dntb.gov.uamicrobiologyresearch.org
Phosphatidylglycerol DecreasedModifies the anionic character of the membrane, possibly affecting bacteriocin attraction/insertion. dntb.gov.uamicrobiologyresearch.org
Cardiolipin DecreasedAffects membrane curvature and stability, which could impact pore integrity. dntb.gov.uamicrobiologyresearch.org

This interactive table summarizes the observed changes in the cell envelope composition of bacteriocin-resistant mutants.

Biofilm formation is a well-known strategy used by bacteria to survive in hostile environments and resist antimicrobial agents. ecronicon.net Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, preventing antimicrobials from reaching the cells. ejast.org Enterococci are known to form biofilms, a trait that can contribute to their resistance. ejast.orgresearchgate.net

Strains capable of forming robust biofilms often exhibit increased resistance to enterocins. researchgate.netdntb.gov.ua The protective EPS matrix can impede the diffusion of this compound, while the altered metabolic state of cells within the biofilm can also contribute to a less susceptible phenotype. ecronicon.net Studies have shown that enterococcal strains with strong biofilm-forming ability can be more resistant to various enterocins compared to their planktonic counterparts or weak biofilm-formers. ecronicon.netresearchgate.net

Alterations in Cell Envelope Composition (e.g., Phospholipid and Fatty Acid Changes)

Strategies to Circumvent Resistance in Research Models

The emergence of bacterial resistance to bacteriocins necessitates the development of strategies to maintain their antimicrobial efficacy. In research models, a primary strategy to circumvent resistance to this compound and other class IIa bacteriocins is the use of bacteriocin combinations. This approach, often referred to as "hurdle technology," relies on the synergistic or additive effects of multiple antimicrobial agents that may have different modes of action or target sites.

Research has shown that combining different enterocins can be more effective than using a single peptide. A study investigating the antimicrobial activity of several synthetic enterocins against Clostridium perfringens isolates demonstrated that while this compound alone had a narrow spectrum of activity, its combination with other enterocins resulted in synergistic or partially synergistic effects. mdpi.comresearchgate.net This suggests that even if a bacterial strain develops resistance to one bacteriocin, it may remain susceptible to another, especially if the mechanisms of action are different.

The combination of class IIa bacteriocins like this compound with bacteriocins from other classes (e.g., the unsubgrouped class II bacteriocin Enterocin B or the class IId leaderless bacteriocin Enterocin L50) has been a focus of these studies. mdpi.comresearchgate.net The rationale is that bacteria are less likely to simultaneously develop resistance to antimicrobials that operate via distinct mechanisms. For example, while this compound targets the Man-PTS, other bacteriocins may have different receptors or may not require a specific receptor to disrupt the cell membrane.

Table 2: Research Findings on Circumventing Resistance via Bacteriocin Combination

Study Focus Bacteriocins Investigated Target Pathogen Key Finding
Synergistic Antimicrobial Activity Enterocins A, B, P, SE-K4, and L50 Clostridium perfringens All tested combinations of the selected enterocins, which have different mechanisms of action, showed synergistic or partially synergistic effects against C. perfringens isolates. mdpi.comresearchgate.net
Alternative to Antibiotics in Poultry Enterocins A, B, P, SE-K4, and L50 Clostridium perfringens and other poultry pathogens The use of synthetic enterocins, alone or as a consortium, was proposed as a good alternative to antibiotics, with combinations showing enhanced activity. researchgate.netunirioja.es

Ecological and Applied Research Perspectives

Role of Enterocin (B1671362) SE-K4 in Microbial Competition and Ecosystem Dynamics

Bacteriocins are a primary tool used by bacteria to mediate interactions within complex microbial communities. asm.org Their production provides a significant competitive advantage, enabling the producer to inhibit the growth of closely related or competing species, thereby securing its ecological niche. researchgate.netasm.org This phenomenon is a form of biological warfare that plays a crucial role in shaping the structure and dynamics of microbial ecosystems. nih.gov

Enterocin SE-K4, produced by E. faecalis K-4, exemplifies this role. Its production is a key strategy for niche control, allowing the bacterium to thrive in polymicrobial environments like fermenting silage. nih.govnih.govnih.gov The producing strain is notably thermophilic, with maximal bacteriocin (B1578144) production occurring at temperatures between 43-45°C, suggesting an adaptation to specific high-temperature ecological niches. oup.comresearchgate.net The genetic determinant for this compound is located on a 60-kb plasmid designated pEK4S, which highlights the potential for this competitive trait to be transferred horizontally to other bacteria. asm.orgoup.com

The antimicrobial activity of this compound is directed against a specific range of Gram-positive bacteria. This targeted inhibition is fundamental to its role in microbial competition. By eliminating specific competitors, the producing organism can more effectively colonize its environment and access available nutrients.

Table 1: Documented Antimicrobial Spectrum of this compound
Susceptible BacteriaReference
Listeria monocytogenes nih.govresearchgate.netmdpi.commdpi.com
Clostridium beijerinckii nih.govresearchgate.netmdpi.commdpi.com
Clostridium perfringens mdpi.comunirioja.es
Bacillus subtilis nih.govresearchgate.netmdpi.commdpi.com
Enterococcus faecium nih.govmdpi.commdpi.com
Enterococcus faecalis nih.govmdpi.commdpi.com

Investigating Potential Applications in Microbial Control

The targeted antimicrobial activity and stability of bacteriocins like this compound have made them subjects of research for applied microbial control.

Biopreservation Research in Food Systems (Conceptual Framework)

Bacteriocins produced by lactic acid bacteria (LAB) are widely investigated as potential natural food preservatives, or biopreservatives. oup.comtandfonline.com The conceptual framework for their use involves their addition to food systems to inhibit the growth of common foodborne pathogens and spoilage organisms, thereby enhancing food safety and extending shelf life. asm.orgfrontiersin.org

This compound is a promising candidate within this framework due to several key properties. Its potent activity against major foodborne pathogens, particularly Listeria monocytogenes, is a significant factor. researchgate.netmdpi.com Furthermore, its remarkable heat stability allows it to remain active even after thermal processing steps common in the food industry, such as heating at 100°C for up to 60 minutes. nih.govtandfonline.com Research on other enterocins has demonstrated the viability of this approach, showing significant reductions in pathogen loads in food models like cottage cheese, providing a strong basis for the potential application of SE-K4. The use of such bacteriocins represents a potential alternative to conventional chemical preservatives. unirioja.esmdpi.com

Table 2: Physicochemical and Biological Properties of this compound
PropertyDescriptionReference
Producing StrainEnterococcus faecalis K-4 nih.govasm.org
Bacteriocin ClassClass IIa (pediocin-like) nih.govresearchgate.netnih.gov
Molecular Mass~5 kDa (SDS-PAGE), 5356.2 Da (Mass Spectrometry) nih.govresearchgate.nettandfonline.com
Optimal Production Temp.43-45°C nih.govoup.com
Genetic LocationPlasmid pEK4S (60-kb) asm.orgoup.com
StabilityVery heat stable; retains activity after heating at 100°C for 60 min. nih.govtandfonline.com

Models for Control of Specific Pathogens (e.g., Clostridium perfringens in poultry models)

Necrotic enteritis, an infectious disease caused by Clostridium perfringens, poses a significant threat to the global poultry industry. mdpi.comunirioja.es The drive to reduce antibiotic use in animal farming has spurred research into alternatives, with bacteriocins emerging as a leading option. unirioja.esunirioja.es

This compound has been identified as a candidate for controlling C. perfringens. mdpi.comunirioja.es Its activity against Clostridium species provides a strong rationale for this application. nih.govresearchgate.net A key research model involves the chemical synthesis of various enterocins, including SE-K4, to directly test their efficacy against a panel of pathogenic isolates. In one such study, synthetic this compound was tested alongside other enterocins (A, B, P, and L50) for its ability to inhibit twenty different C. perfringens isolates. mdpi.comresearchgate.net

This research framework not only assesses the activity of individual bacteriocins but also explores their combined effects. Studies have shown that combinations of enterocins with different mechanisms of action can result in synergistic or partially synergistic antimicrobial activity against C. perfringens. mdpi.comresearchgate.net This suggests that a consortium of bacteriocins, potentially including this compound, could be a highly effective strategy for controlling necrotic enteritis in poultry, offering a viable alternative to traditional antibiotics. researchgate.netunirioja.es

Table 3: Research Framework for Enterocin Application in Poultry Models
Research StepDescriptionKey Findings / ImplicationsReference
ProductionChemical synthesis of a set of enterocins, including SE-K4, A, B, P, and L50.Chemical synthesis allows for high purity and facilitates further studies and potential large-scale use. mdpi.comresearchgate.net
Antimicrobial AssayTesting of individual synthetic enterocins against a panel of C. perfringens isolates.Determines the minimum inhibitory concentration (MIC) and spectrum of activity for each enterocin. L50 peptides were most active in this specific study. mdpi.comunirioja.es
Synergy TestingEvaluating combinations of different enterocins to identify enhanced antimicrobial effects.All tested combinations showed synergy or partial synergy, indicating that a bacteriocin consortium could be more effective than a single agent. mdpi.comresearchgate.net
ConclusionThe use of enterocins, alone or in combination, is a promising alternative to antibiotics in the poultry sector.Provides a strong rationale for further development of bacteriocin-based products for animal health. mdpi.comunirioja.es

Development of this compound as a Research Tool

Beyond its direct antimicrobial applications, the specific mechanism of this compound allows it to be used as a specialized tool in fundamental bacteriological research.

Utility in Studying Bacterial Membrane Integrity

As a class IIa bacteriocin, this compound has a well-characterized mode of action centered on the disruption of the bacterial cytoplasmic membrane. nih.gov This class of bacteriocins functions by first binding to a specific docking receptor on the target cell surface, identified as the mannose phosphotransferase system (Man-PTS). nih.govresearchgate.net Following this binding event, the bacteriocin inserts into the cell membrane, forming pores. nih.govfrontiersin.org This permeabilization leads to a cascade of catastrophic events, including the dissipation of the membrane potential and the leakage of essential intracellular molecules like ions and ATP, culminating in cell death.

This precise mechanism makes this compound a valuable tool for investigating bacterial membrane integrity. It can be used to:

Induce controlled and specific damage to the cytoplasmic membrane, allowing researchers to study the downstream consequences of membrane permeabilization.

Probe the function of the Man-PTS receptor. By studying the interaction, researchers can elucidate the specific roles of the IIC and IID subunits of the Man-PTS in maintaining membrane structure and mediating bacteriocin susceptibility. nih.govmdpi.com

Serve as a model for protein-protein interactions at the membrane surface and how these interactions can trigger profound changes in membrane stability.

Applications in Investigating Bacterial Stress Responses

Any external agent that threatens cellular homeostasis can trigger a stress response. The membrane-disrupting action of this compound represents a potent form of envelope stress for susceptible bacteria. mdpi.com When exposed to sub-lethal concentrations of the bacteriocin, target cells activate complex regulatory networks to try and mitigate the damage and survive. mdpi.commdpi.com

Therefore, this compound can be employed as a specific stimulus to investigate these stress responses. By treating bacteria with SE-K4 and utilizing modern molecular techniques like transcriptomics (e.g., RNA-seq), researchers can identify the full suite of genes and pathways that are activated in response to defined membrane damage. This approach allows for detailed investigation into:

How bacterial cells sense damage to their cytoplasmic membrane.

The signaling cascades that translate this damage perception into a coordinated genetic and physiological response.

The mechanisms of bacterial adaptation and the development of resistance, which for class IIa bacteriocins is often linked to modifications in the Man-PTS receptor. nih.govasm.org

Studying these induced stress responses provides fundamental insights into bacterial survival and adaptation, and may reveal novel targets for future antimicrobial therapies. mdpi.com

Advanced Methodologies and Research Approaches

High-Throughput Screening for Novel Enterocin (B1671362) SE-K4-like Peptides

The quest for novel antimicrobial peptides with improved or specific activities has led to the development of high-throughput screening (HTS) platforms. creative-biolabs.comnih.govnih.gov These methods allow for the rapid and large-scale screening of numerous peptide candidates. creative-biolabs.com For bacteriocins like Enterocin SE-K4, HTS can be employed to identify new variants with enhanced antimicrobial properties or a broader spectrum of activity.

One approach involves the use of live fluorescent biosensors. nih.govresearchgate.net These are engineered bacterial strains that express a fluorescent protein, such as pHluorin2, which responds to changes in the cellular environment, like the disruption of membrane integrity caused by bacteriocins. nih.gov This allows for the rapid detection of antimicrobial activity in a large number of samples. nih.govresearchgate.net Another innovative HTS method is the Surface Localized Antimicrobial Display (SLAY) platform, which is particularly effective for identifying novel antimicrobial peptides against Gram-negative bacteria. creative-biolabs.com

Genome mining is a powerful in silico HTS approach that has been successfully used to identify bacteriocin (B1578144) gene clusters in bacterial genomes. mdpi.commdpi.comresearchgate.net Bioinformatics tools like antiSMASH and Bagel4 can accurately predict the presence of known enterococcal bacteriocins, including this compound, within sequenced genomes. mdpi.com This computational screening of genomic data allows for the targeted discovery of new bacteriocin producers without the need for extensive and time-consuming laboratory screening. mdpi.com For instance, a study screening 22 genomes of Enterococcus spp. from wild marine animals identified this compound as one of the most frequent class II bacteriocins. mdpi.com

These HTS methodologies, both experimental and computational, are crucial for expanding the arsenal (B13267) of known bacteriocins and for identifying novel peptides with potentially superior characteristics to the parent molecule, this compound.

Proteomic and Metabolomic Profiling of Producer and Target Strains

Understanding the physiological responses of both the producing and target organisms to this compound is fundamental to elucidating its function and impact. Proteomics and metabolomics provide a global view of the changes in protein expression and metabolite concentrations, respectively, offering insights into the mechanisms of bacteriocin production, resistance, and action.

Producer Strain (Enterococcus faecalis): Proteomic studies on Enterococcus faecalis have been instrumental in characterizing the proteins involved in various cellular processes, including stress responses and virulence. mdpi.comcsic.esfrontiersin.orgasm.org For instance, the analysis of the soluble proteome of E. faecalis can reveal proteins associated with bacteriocin production and the machinery required for its secretion. frontiersin.org Furthermore, proteomic and metabolomic analyses of E. faecalis under different environmental conditions, such as varying pH levels, have shown significant changes in the expression of proteins and metabolites related to stress response, metabolism, and virulence. mdpi.com This includes the differential regulation of ATP synthase and stress proteins, as well as alterations in lysine (B10760008) degradation and tryptophan metabolism pathways. mdpi.com Such studies provide a framework for understanding how environmental cues might influence the production of this compound.

Target Strains: On the other hand, analyzing the proteomic and metabolomic profiles of target strains upon exposure to this compound can reveal the specific cellular pathways affected by the bacteriocin. For example, studies on the response of Listeria monocytogenes, a known target of class IIa bacteriocins, can highlight the molecular mechanisms of cell death induced by this compound. asm.org This could involve the disruption of the cell membrane, leading to ion leakage and the dissipation of the proton motive force, which would be reflected in the metabolome and proteome of the treated cells.

Recent advancements in mass spectrometry-based proteomics, such as liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI–MS/MS), have enabled the rapid and comprehensive characterization of the bacterial proteome, including the identification of virulence factors and antibiotic resistance proteins. csic.esmdpi.com This technology can be applied to compare the proteomes of sensitive and resistant target strains, thereby identifying proteins that may be involved in resistance to this compound.

Advanced Structural Biology Techniques (e.g., NMR, Cryo-EM) for Detailed Elucidation

The three-dimensional structure of a bacteriocin is intrinsically linked to its function. Advanced structural biology techniques are pivotal in providing high-resolution structural information, which is essential for understanding the mechanism of action of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been a cornerstone in determining the structures of several class IIa bacteriocins. asm.orgpnas.orgnih.govacs.org These studies have revealed that while these peptides are generally unstructured in aqueous solutions, they adopt a well-defined conformation in the presence of membrane-mimicking environments like micelles or liposomes. asm.org The characteristic structure consists of a conserved N-terminal region forming a three-stranded antiparallel β-sheet, stabilized by a disulfide bridge, and a more variable C-terminal region. asm.org Although the specific high-resolution structure of this compound determined by NMR is not extensively detailed in the provided results, the structural elucidation of dehydrated analogs of SEK4 has been achieved using 1D and 2D NMR techniques, including HMQC and HMBC spectroscopy. pnas.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes at near-atomic resolution. Recently, cryo-EM has been used to visualize the interaction between the class IIa bacteriocin pediocin PA-1 and its receptor, the mannose phosphotransferase system (Man-PTS), on the surface of Listeria monocytogenes. researchgate.netresearchgate.net Given that this compound is also a class IIa bacteriocin that targets the Man-PTS, cryo-EM could be instrumental in elucidating the precise molecular interactions between this compound and its receptor on the target cell membrane. mdpi.com This would provide invaluable insights into its mechanism of target recognition and pore formation.

Computational Modeling and in silico Simulations

Computational approaches have become indispensable in modern biological research, offering a way to simulate and predict complex biological processes at a molecular level.

Molecular Dynamics Simulations of Membrane Interaction

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a peptide and a lipid bilayer, offering insights that are often difficult to obtain through experimental methods alone. nih.govherts.ac.ukrsc.org For enterocins, these simulations can model the three key stages of interaction: initial binding to the membrane, the unpacking of helical structures on the membrane surface, and the subsequent permeation of the lipid bilayer. nih.gov

Studies on other enterocins, such as Enterocin 7B, have used MD simulations to demonstrate how the stability of the peptide's hydrophobic core influences its ability to permeate membranes and kill bacteria. nih.gov Similar simulations for this compound could reveal the energetic landscape of its interaction with bacterial membranes, highlighting the key residues involved in membrane binding and disruption. nih.gov By modeling the peptide in a simulated membrane environment, researchers can observe the conformational changes that lead to pore formation, a critical step in its antimicrobial action. researchgate.net

Predictive Modeling of Antimicrobial Activity and Resistance

In silico models can be developed to predict the antimicrobial activity of novel peptides and to understand the mechanisms of resistance. nih.govplos.org By analyzing the genomic and proteomic data of both the producer and a wide range of target strains, it is possible to build predictive models for the antimicrobial spectrum of this compound and its analogs.

Genome sequencing of target strains, such as Clostridium perfringens, can identify mutations in the genes encoding the Man-PTS receptor, which can explain differences in susceptibility to class IIa bacteriocins like this compound. mdpi.com Furthermore, whole-genome sequencing (WGS) combined with online databases and predictive tools can be used to forecast antimicrobial resistance phenotypes in clinically relevant bacteria. nih.gov These approaches can be adapted to predict resistance to this compound by identifying the presence or absence of specific resistance genes or mutations in the target receptor. Such predictive models are invaluable for the rational design of new bacteriocin variants with improved efficacy against resistant strains.

Table of Research Methodologies and Their Applications to this compound

MethodologyApplication for this compound ResearchKey Findings/Potential Insights
High-Throughput Screening (HTS) Discovery of novel this compound-like peptides with enhanced or altered activity.Identification of new bacteriocin variants with broader antimicrobial spectra or increased potency.
Proteomics Profiling protein expression changes in E. faecalis (producer) and target strains in response to this compound.Understanding the regulation of bacteriocin production and the cellular response of target bacteria to the peptide.
Metabolomics Analyzing metabolite changes in producer and target strains.Elucidating the metabolic pathways affected by this compound production and its antimicrobial action.
NMR Spectroscopy Determining the three-dimensional structure of this compound in membrane-mimicking environments.Revealing the structural basis for its interaction with bacterial membranes and its mechanism of action.
Cryo-Electron Microscopy (Cryo-EM) Visualizing the complex of this compound with its receptor (Man-PTS) on the target cell surface.Providing a detailed picture of target recognition and the initial steps of membrane permeabilization.
Molecular Dynamics (MD) Simulations Simulating the dynamic interaction of this compound with bacterial membranes at an atomic level.Elucidating the energetic and conformational changes involved in membrane binding and pore formation.
Predictive Modeling Developing in silico models to predict the antimicrobial activity and potential for resistance to this compound.Guiding the rational design of new bacteriocin analogs with improved activity against resistant pathogens.

Conclusion and Future Research Trajectories

Summary of Key Research Findings on Enterocin (B1671362) SE-K4

Enterocin SE-K4 is a bacteriocin (B1578144) produced by the thermophilic bacterium Enterococcus faecalis strain K-4, which was first isolated from grass silage in Thailand. tandfonline.comresearchgate.netoup.com This bacteriocin is a peptide with a molecular mass of approximately 5 kDa, more precisely determined to be 5356.2 Da. tandfonline.comoup.comnih.gov Structurally, the N-terminal amino acid sequence of this compound shows significant similarity to class IIa bacteriocins, also known as pediocin-like bacteriocins. tandfonline.comresearchgate.netoup.com This class is characterized by a conserved YGNGV motif in the N-terminal region and the presence of a disulfide bond. mdpi.com

A noteworthy characteristic of this compound is its production at elevated temperatures, with the producing strain, E. faecalis K-4, showing maximal bacteriocin production at 43-45°C. tandfonline.comoup.comnih.gov This makes it one of the few bacteriocins known to be produced at such high temperatures. tandfonline.com Furthermore, this compound exhibits remarkable heat stability, retaining its activity even after being heated at 100°C for 60 minutes. tandfonline.com It also maintains greater than 25% of its maximal activity over a wide pH range of 3.0 to 11.0. tandfonline.com

This compound demonstrates a spectrum of antimicrobial activity primarily against Gram-positive bacteria. tandfonline.commdpi.com Its inhibitory action has been confirmed against several species, including Enterococcus faecium, Enterococcus faecalis, Bacillus subtilis, Clostridium beijerinckii, and the significant foodborne pathogen Listeria monocytogenes. tandfonline.comresearchgate.netoup.comnih.govmdpi.com However, it has shown no activity against Gram-negative bacteria. tandfonline.com Interestingly, its activity against B. subtilis is temperature-dependent, being effective at 40°C but not at 37°C. tandfonline.com The mode of action for class IIa bacteriocins like this compound generally involves pore formation in the target cell membrane through interaction with the mannose phosphotransferase system (Man-PTS). mdpi.com

The genetic basis for this compound production has been identified on a plasmid within E. faecalis K-4. unirioja.es The genes responsible for its production and immunity have been located, and studies have shown that these genes are often found in various Enterococcus strains from different environments, including wild marine animals and clinical settings. mdpi.commedrxiv.orgasm.org

Table 1: Key Research Findings on this compound

Characteristic Finding
Producing Organism Enterococcus faecalis strain K-4
Source Grass silage in Thailand
Classification Class IIa (pediocin-like) bacteriocin
Molecular Mass ~5 kDa (5356.2 Da)
Optimal Production Temp. 43-45°C
Heat Stability High, stable at 100°C for 60 min
pH Stability Active between pH 3.0 and 11.0
Antimicrobial Spectrum Gram-positive bacteria, including Listeria monocytogenes
Genetic Basis Plasmid-encoded

Identified Gaps in Current Knowledge

Despite the foundational research on this compound, several significant gaps in our understanding remain.

Detailed Structural Analysis: While the N-terminal sequence is known and it's classified as a class IIa bacteriocin, the complete three-dimensional structure of this compound has not been fully elucidated. tandfonline.comresearchgate.netoup.com A detailed structural model would provide deeper insights into its function and interaction with target cells.

Mechanism of Action Specificity: The precise molecular interactions between this compound and the mannose phosphotransferase (Man-PTS) receptor on susceptible bacteria are not fully understood. mdpi.com It is also unclear why it is active against B. subtilis at 40°C but not at 37°C, with speculation pointing to temperature-induced changes in the cell surface of the target organism. tandfonline.com

Genetic Regulation of Production: While the genes for this compound have been located, the specific regulatory mechanisms that control its expression, particularly in response to temperature, are not well-defined. unirioja.esasm.org Understanding these pathways could enable the optimization of its production.

Spectrum of Activity Nuances: The full extent of its antimicrobial spectrum is yet to be explored. While its activity against several key pathogens is known, comprehensive screening against a wider array of clinically relevant and food spoilage bacteria, including antibiotic-resistant strains, is lacking. researchgate.netulaval.ca

Synergistic and Antagonistic Interactions: There is limited research on how this compound interacts with other antimicrobial compounds, including other bacteriocins or conventional antibiotics. researchgate.net Investigating potential synergistic effects could lead to more effective antimicrobial strategies.

Emerging Areas for Future Academic Investigation

Building upon the existing knowledge and identified gaps, several promising avenues for future research on this compound emerge.

High-Resolution Structural Studies: Employing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the detailed three-dimensional structure of this compound. This would facilitate a better understanding of its structure-function relationship.

Receptor-Ligand Interaction Analysis: Investigating the specific binding sites and conformational changes that occur when this compound interacts with the Man-PTS receptor of various target bacteria. This could explain its target specificity.

Transcriptomic and Proteomic Analyses: Conducting studies to unravel the genetic and proteomic regulatory networks governing this compound production in E. faecalis K-4, with a particular focus on the influence of temperature and other environmental cues.

Bioengineering and Peptide Modification: Exploring the potential of protein engineering to enhance the properties of this compound. This could involve modifying its amino acid sequence to broaden its antimicrobial spectrum, increase its stability, or enhance its activity.

In-depth Studies on its Sporicidal Activity: Given that bacteriocins can inhibit the outgrowth of bacterial spores, a critical issue in food safety, detailed investigations into the efficacy and mechanism of this compound against spores of bacteria like Bacillus and Clostridium are warranted. frontiersin.org

Broader Implications for Bacteriocin Research and Development

The study of this compound has several broader implications for the field of bacteriocin research and its potential applications.

Bioprospecting in Extreme Environments: The discovery of a heat-stable bacteriocin from a thermophilic bacterium highlights the potential of exploring unique and extreme environments for novel antimicrobial compounds with desirable properties for various applications, such as in food processing which often involves heat treatments. tandfonline.comtandfonline.com

Development of Natural Food Preservatives: The characteristics of this compound, such as its heat stability and activity against foodborne pathogens like Listeria monocytogenes, make it a strong candidate for development as a natural food preservative, aligning with the growing consumer demand for clean-label products. researchgate.nettandfonline.com

Alternative Antimicrobials: In an era of increasing antibiotic resistance, bacteriocins like this compound represent a promising alternative or complementary strategy to conventional antibiotics, particularly for combating Gram-positive pathogens. mdpi.comresearchgate.net

Understanding Bacteriocin Diversity and Ecology: The identification and characterization of new bacteriocins like this compound contribute to our understanding of the vast diversity and ecological roles of these antimicrobial peptides in microbial communities. oup.com This knowledge is crucial for harnessing their full potential in various biotechnological and therapeutic applications.

Q & A

Q. What statistical methods are appropriate for analyzing bacteriocin activity data?

  • Guidance : Use t-tests or ANOVA to compare inhibition zones across experimental groups. For dose-response curves, apply nonlinear regression models (e.g., log-inhibitor vs. response). Report standard deviation error bars and p-values in graphs .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance when using this compound-producing strains in animal models?

  • Guidelines :
  • Safety Screening : Confirm absence of virulence genes (e.g., cylA, esp) via WGS.
  • Institutional Approval : Submit protocols to ethics boards, including risk assessments for horizontal gene transfer .

Q. What steps enhance data transparency in this compound research?

  • Best Practices :
  • Raw Data Deposition : Share genome sequences (NCBI BioProject), spectral data (Figshare), and protocols (Protocols.io ).
  • CONSORT Compliance : For in vivo studies, detail recruitment timelines, sample sizes, and attrition rates .

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